N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-7-3-4-8-17-13)12(2)19-16(18-11)21-9-5-6-10-21/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQCPOSGCZMISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been reported to interact with a variety of targets, including the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and various enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
It is known that the pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with a similar structure have been reported to inhibit a wide range of enzymes, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates.
Biological Activity
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by relevant data tables and research findings.
Structural Characteristics
The compound features a unique structure comprising a pyrimidine core substituted with a pyrrolidine ring and a picolinamide moiety. This configuration is significant as it influences the compound's interaction with biological targets.
| Component | Structural Features | Biological Implications |
|---|---|---|
| Pyrimidine | Heterocyclic aromatic ring | Potential for diverse pharmacological effects |
| Pyrrolidine | Saturated five-membered ring | Enhances conformational flexibility |
| Picolinamide | Amide functional group | Influences solubility and binding affinity |
Synthesis of this compound
The synthesis typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions. This process may also incorporate various purification techniques to ensure high yield and purity.
Synthetic Route Example
- Reagents : 2-chloropyrimidine, pyrrolidine, base (e.g., potassium carbonate).
- Solvent : Dimethylformamide (DMF).
- Conditions : Reflux at elevated temperatures.
- Purification : Recrystallization or chromatography.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cell lines through apoptosis induction.
- Antimicrobial Activity : The presence of the pyrimidine structure is associated with enhanced antimicrobial properties against various pathogens.
- Cytotoxic Effects : The compound has shown cytotoxic effects in vitro on specific cancer cell lines, indicating its potential as a therapeutic agent.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
Study 1: Anticancer Activity
In a study examining the effects on lung cancer cell lines (A549), this compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via caspase activation.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, suggesting its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
| Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Anticancer | A549 (lung cancer) | 15 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 32 µg/mL |
Comparison with Similar Compounds
(a) (E)-N-(5-fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide
Source : Catalog of Pyridine Compounds (2017) .
Structural Features :
- Core : Pyridine ring (vs. pyrimidine in the target compound).
- Pivalamide (tert-butyl carboxamide) at position 2 enhances lipophilicity compared to the picolinamide group. Key Differences:
- Molecular Weight : Higher due to iodine (atomic weight ~127) and pivalamide.
- Solubility : Likely reduced solubility in aqueous media compared to the target compound, owing to increased hydrophobicity from pivalamide and iodine.
- Reactivity: Iodo and hydroxyimino groups may confer distinct reactivity, such as susceptibility to nucleophilic substitution or redox activity.
(b) Hypothetical Pyrimidine Analog: N-(4,6-dichloro-2-morpholinopyrimidin-5-yl)nicotinamide
Structural Features :
- Core: Pyrimidine with dichloro (positions 4,6) and morpholino (position 2) substituents.
- Nicotinamide at position 5 provides a pyridine-3-carboxamide group, differing in regiochemistry from picolinamide (pyridine-2-carboxamide).
Key Differences : - Solubility: Morpholino and nicotinamide groups may improve aqueous solubility relative to the target compound’s pyrrolidine and picolinamide.
Data Table: Structural and Functional Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : Start with a pyrimidine core functionalized at the 2-position with pyrrolidine. Introduce the picolinamide group via nucleophilic substitution or coupling reactions. Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd-based catalysts for cross-coupling). Monitor progress using TLC or HPLC, and purify via column chromatography .
- Key Parameters : Reaction time (12–24 hrs), stoichiometry of reagents (1:1.2 ratio for amine coupling), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, pyrimidine ring protons at δ 6.5–8.0 ppm). HRMS or LC-MS verifies molecular weight. X-ray crystallography (if crystals are obtainable) resolves 3D conformation. Compare spectral data with structurally related pyrimidine-picolinamide hybrids .
Q. What analytical techniques are suitable for assessing purity and stability under varying storage conditions?
- Methodology : HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%). Accelerated stability studies (40°C/75% RH for 4 weeks) assess degradation pathways (e.g., hydrolysis of the amide bond). DSC/TGA evaluates thermal stability .
Advanced Research Questions
Q. How does the pyrrolidine moiety influence the compound’s interaction with biological targets, and what structural modifications could enhance binding affinity?
- Methodology : Perform molecular docking (e.g., using AutoDock Vina) to model interactions with enzymes like kinases or proteases. Replace pyrrolidine with morpholine (as in ) or piperidine to assess steric/electronic effects. Synthesize analogs and compare IC₅₀ values in enzymatic assays .
- Data Analysis : Use SAR to correlate substituent size/charge with activity. For example, bulkier groups may improve hydrophobic interactions but reduce solubility .
Q. How can contradictory data on the compound’s biological activity (e.g., conflicting IC₅₀ values across studies) be resolved?
- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies). Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays). Cross-reference with structurally validated analogs .
Q. What strategies mitigate metabolic instability of the pyrimidine-picolinamide scaffold in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
